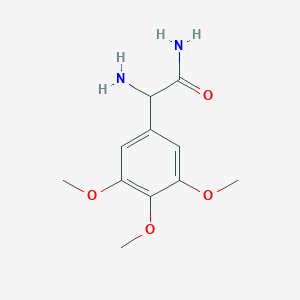

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide

Description

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 3,4,5-trimethoxyphenyl group and an amino moiety. The trimethoxyphenyl group is a pharmacophoric motif frequently associated with bioactivity, particularly in anticancer, antimicrobial, and enzyme-inhibitory contexts. Its synthesis typically involves coupling reactions between activated carbonyl intermediates and amines under controlled conditions, as evidenced by analogs in the literature .

Properties

Molecular Formula |

C11H16N2O4 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-amino-2-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C11H16N2O4/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H2,13,14) |

InChI Key |

IFMIHVOWIZLFKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Amide Coupling Using Carbodiimide Activation (Patent CN103664681A)

A patented method describes the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide , a closely related compound structurally similar to 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide. This method can be adapted for the target compound and involves:

- Reactants: 3,4,5-trimethoxyphenylacetic acid (or its ester), 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide, DMAP (4-dimethylaminopyridine) as catalyst.

- Solvent: Anhydrous dichloromethane.

- Coupling agent: EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

- Conditions: The reaction mixture is cooled to 0 °C under nitrogen atmosphere, EDCI·HCl is added, stirred for 30 minutes, then warmed to room temperature and stirred for 24 hours.

- Workup: Sequential washing with 2.0 M hydrochloric acid, saturated sodium bicarbonate, and saturated saline solution; drying over anhydrous sodium sulfate; solvent removal under reduced pressure; recrystallization from dichloromethane-ethyl acetate.

Yield: Approximately 76%.

Advantages: The method is straightforward, uses mild conditions, and achieves a good yield.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3,4,5-trimethoxyphenylacetic acid + 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide + DMAP + DCM | Formation of amide bond via coupling |

| 2 | Cooling to 0 °C, add EDCI·HCl under N2 | Activation of carboxyl group |

| 3 | Stir 30 min at 0 °C, then 24 h at RT | Completion of coupling reaction |

| 4 | Wash with HCl, NaHCO3, saline; dry; evaporate solvent | Purification |

| 5 | Recrystallize from DCM-ethyl acetate | Isolation of pure product |

One-Pot Cyclization and Reduction Approach (PMC Article, 2013)

A synthetic route for related amino derivatives involves:

- Starting materials: Thiophenols and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone.

- Reaction: One-pot cyclization in refluxing acetone with potassium carbonate.

- Reduction: Nitro group reduction using tin(II) chloride in refluxing ethanol to yield the amino derivative.

- Subsequent functionalization: Amino derivatives reacted with acyl chlorides (acetyl chloride, chloroacetyl chloride, bromoacetyl chloride) in the presence of pyridine to give acetamides and haloacetamides.

This method highlights the versatility of introducing the aminoacetamide moiety via acylation of amino intermediates.

Stepwise Synthesis via Imine Formation and Reduction (PMC Article, 2022)

A more complex synthetic sequence for related acetamide derivatives includes:

- Formation of imines from N-methylindole-3-carbaldehyde derivatives and 3,4,5-trimethoxyaniline in acetic acid.

- Reduction of imines with sodium borohydride in methanol to secondary amines.

- Acylation of secondary amines with chloroacetyl chloride in the presence of triethylamine to form amides.

- Final substitution reactions with pyrazoles or triazoles to yield N-substituted acetamides.

While this method is more elaborate, it demonstrates the chemical flexibility in modifying the aminoacetamide structure.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Carbodiimide-mediated coupling (Patent CN103664681A) | 3,4,5-trimethoxyphenylacetic acid, EDCI·HCl, DMAP, DCM, 0 °C to RT, 24 h | 76 | Mild conditions, good yield, simple | Well-documented, scalable |

| One-pot cyclization and reduction (PMC 2013) | Thiophenols, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, K2CO3, SnCl2 reduction | Not specified | Efficient one-pot, direct amino introduction | Suitable for thiophene derivatives |

| Imine formation, reduction, and acylation (PMC 2022) | N-methylindole-3-carbaldehyde, 3,4,5-trimethoxyaniline, NaBH4, chloroacetyl chloride | Not specified | Versatile, allows further derivatization | More steps, complex but modular |

Research Findings and Notes

- The carbodiimide-mediated coupling method is the most straightforward and yields a high purity product suitable for further medicinal chemistry applications.

- The use of EDCI·HCl as a coupling agent avoids harsh conditions and minimizes side reactions.

- The one-pot cyclization and reduction approach is efficient for synthesizing amino derivatives on heterocyclic scaffolds but may require additional steps for acetamide formation.

- The stepwise imine formation and reduction method allows the introduction of diverse substituents, offering structural diversity for SAR (structure-activity relationship) studies.

- Purification typically involves aqueous washes and recrystallization to ensure removal of coupling reagents and by-products.

- Reaction conditions such as temperature control and inert atmosphere (nitrogen) are critical for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted acetamide derivatives.

Scientific Research Applications

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs include:

TMPA (2-(3,4,5-Trimethoxyphenyl)acetamide): Differs by lacking the amino group at the α-position.

BTA (N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) : Incorporates a benzothiazole ring, improving binding to CK-1δ (pIC50 = 7.8) via hydrophobic interactions .

Oxadiazole Derivatives (e.g., N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) : The oxadiazole ring enhances antimicrobial activity, though herbicidal activity against barnyard grass remains weak .

Table 1: Structural and Functional Comparison

Computational and Solubility Profiles

- Molecular Docking: BTA’s trifluoromethyl group enhances hydrophobic interactions in CK-1δ’s active site, while amino-substituted analogs may favor hydrogen bonding .

- Solubility : Prodrug strategies (e.g., phosphate salts) address poor water solubility in trimethoxyphenyl compounds, though stability remains a challenge .

Biological Activity

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The molecular formula is , with a molecular weight of approximately 223.27 g/mol. This compound features an amino group and a phenyl ring substituted with three methoxy groups, which enhances its solubility and bioactivity compared to other derivatives.

Antitumor Potential

Research indicates that 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide exhibits notable antitumor activity . Studies have demonstrated its effectiveness against various cancer cell lines by inhibiting tubulin polymerization, a critical process for cancer cell division and growth. For instance, derivatives of this compound have shown significant cytotoxic effects against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- U937 (leukemia)

The compound's structural similarity to known bioactive molecules suggests it may interact with similar biological targets, potentially modulating cellular pathways involved in tumor growth and survival .

The mechanisms through which 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide exerts its biological effects include:

- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation necessary for cell division.

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, leading to reduced cell viability.

- Cell Cycle Arrest : It induces G2/M phase arrest in treated cells, preventing them from progressing through the cell cycle .

Structure-Activity Relationship (SAR)

The presence of three methoxy groups in 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide enhances its biological activity compared to compounds with fewer methoxy substitutions. A comparison of related compounds illustrates this point:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3,4-Dimethoxyphenyl)acetamide | Structure | Contains two methoxy groups; different biological activity profile |

| 2-(3-Methoxyphenyl)acetamide | Structure | Contains one methoxy group; less potent antitumor activity |

| N-(4-Methoxyphenyl)acetamide | Structure | Used as a reference for comparing biological activities |

This table highlights how the structural variations impact the efficacy of these compounds against cancer cells.

In Vitro Studies

In vitro studies have demonstrated that 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide significantly reduces cell viability in various cancer models. For example:

- MCF-7 Cells : Treatment with this compound resulted in a decrease in viability below 50% at concentrations around 200 μM after 48 hours.

- HCT-116 Cells : Similar results were observed, indicating robust anticancer properties across different types of malignancies.

In Vivo Studies

Preclinical studies involving xenograft models have shown that derivatives of 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide can significantly inhibit tumor growth without overt toxicity to normal tissues. These findings suggest a favorable therapeutic index for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide?

- Methodological Answer : Synthesis typically involves coupling 3,4,5-trimethoxyphenylacetic acid derivatives with protected amines under basic conditions. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF at 0–25°C .

- Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups (e.g., Boc) .

- Critical parameters : Solvent polarity (e.g., THF vs. DMF), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of methoxy groups and acetamide linkage .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₆N₂O₄) and detect isotopic patterns .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positions) influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs via systematic substitution (Table 1).

| Substituent Position | Bioactivity (IC₅₀) | Key Finding |

|---|---|---|

| 3,4,5-OMe (Parent) | 12 μM | Base compound |

| 2,4,5-OMe | 45 μM | Reduced affinity due to steric hindrance |

| 3,4-OCH₂O-5-OMe | 8.2 μM | Enhanced π-π stacking with target |

- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-Analysis : Use tools like Rosetta or Schrödinger to normalize data across cell lines (e.g., HEK293 vs. HeLa) .

- Control Variables : Account for batch-to-batch purity variations via LC-MS validation .

Q. What computational methods optimize reaction pathways for novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and identify low-energy pathways .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .

- Kinetic Profiling : Monitor intermediates via in-situ IR spectroscopy to refine reaction timelines .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values?

- Methodological Answer :

- Assay Harmonization : Standardize MTT/WST-1 protocols (e.g., incubation time, cell density) .

- Cross-Validation : Compare results with orthogonal methods (e.g., flow cytometry for apoptosis) .

- Statistical Tools : Apply ANOVA or Tukey’s test to identify outliers in triplicate datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.